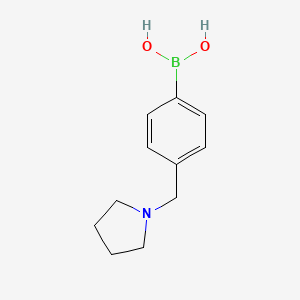
4-(Pyrrolidin-1-ylmethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenylboronic acids are a class of bioactive molecules with a broad spectrum of pharmacological properties. The specific compound of interest, "4-(Pyrrolidin-1-ylmethyl)phenylboronic acid," is not directly mentioned in the provided papers, but related compounds and their properties have been studied extensively. These compounds are known for their utility in various chemical reactions and potential applications in drug synthesis and sensor development .
Synthesis Analysis
The synthesis of related phenylboronic acid compounds typically involves multi-step processes starting from cost-effective and easily accessible materials. For instance, the synthesis of a meso-substituted phenylboronic acid-functionalized calix pyrrole was achieved through the intermediate formation of dipyrromethane, which was then further functionalized . Similarly, the synthesis of (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid was performed in two steps, indicating a potentially analogous approach could be used for the synthesis of "4-(Pyrrolidin-1-ylmethyl)phenylboronic acid" .
Molecular Structure Analysis
The molecular structures of phenylboronic acid derivatives are often confirmed using spectroscopic methods such as IR, NMR, and MS, and in some cases, by X-ray diffraction. These techniques provide detailed information about the molecular conformation and crystallography of the compounds . Density functional theory (DFT) is also used to analyze and optimize the molecular structure, ensuring consistency with experimental data .
Chemical Reactions Analysis
Phenylboronic acids are versatile in chemical reactions. They are used as building blocks in the Suzuki–Miyaura coupling reaction, as demonstrated by the synthesis of silicon-containing drugs using halogenated phenylboronic acid derivatives . Additionally, phenylboronic acids have been shown to catalyze dehydrative condensation reactions between carboxylic acids and amines, which is crucial for peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acid derivatives are characterized using various spectroscopic techniques. The electrochemical properties of these compounds are particularly noteworthy, as they can be used to develop sensitive electrochemical sensors for neurotransmitters like dopamine . Quantum mechanical studies, including calculations of Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential, provide insights into the reactivity and interaction potential of these molecules .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
[4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6,14-15H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHLRYOCYRFLMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-ylmethyl)phenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)
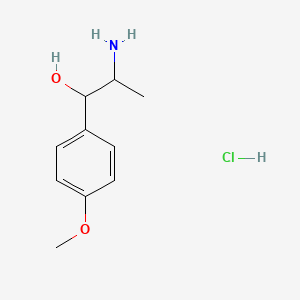

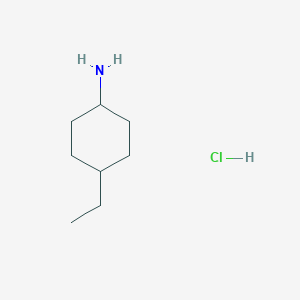

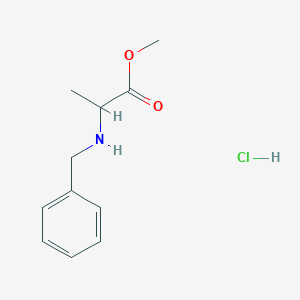


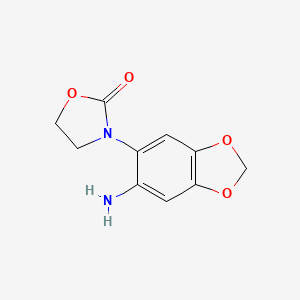
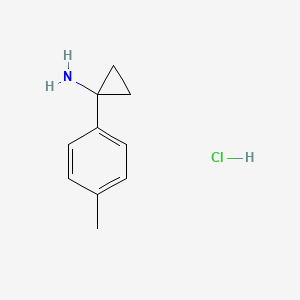
![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1290651.png)
![Ethyl 3-[4-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B1290652.png)